![molecular formula C17H14F4N2O5 B146036 S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 401900-41-2](/img/structure/B146036.png)
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Vue d'ensemble
Description
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (hereafter referred to as S-1) is a selective androgen receptor modulator (SARM) under preclinical investigation for androgen-dependent diseases such as benign prostatic hyperplasia . Its structure features a 2-hydroxy-2-methylpropanamide backbone with a 4-fluorophenoxy group at position 3 and a 4-nitro-3-(trifluoromethyl)phenyl substituent at the amide nitrogen (Fig. 1, ). Pharmacokinetic studies in rats demonstrate favorable properties, including low systemic clearance (3.6–5.2 mL/min/kg), moderate volume of distribution (1460–1560 mL/kg), and oral bioavailability of 55–60% . Metabolism involves nitro reduction, hydroxylation, and phase II conjugation, yielding 40 metabolites .
Méthodes De Préparation
Synthetic Route Design and Intermediate Preparation
The foundational synthetic pathway for S-1 involves the formation of a chiral epoxide intermediate, followed by regioselective ring-opening with a nitro-substituted aniline derivative. The process begins with 4-fluorophenol and epichlorohydrin , which undergo an epoxidation reaction under basic conditions to yield a glycidyl ether intermediate . This intermediate is subsequently reacted with 4-nitro-3-(trifluoromethyl)aniline in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to open the epoxide ring and form the propanamide backbone .
Key steps include:
-
Epoxidation : 4-Fluorophenol reacts with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide.
-
Ring-Opening : The epoxide intermediate undergoes nucleophilic attack by the primary amine group of 4-nitro-3-(trifluoromethyl)aniline, facilitated by elevated temperatures (50–70°C) and catalytic amounts of Lewis acids (e.g., zinc chloride) .
-
Chiral Resolution : The use of chiral auxiliaries, such as d-proline, ensures the retention of the S-configuration at the hydroxyl-bearing carbon .
Reaction Conditions and Optimization
Temperature and Solvent Systems
The ring-opening step is highly sensitive to solvent polarity and temperature. Studies indicate that THF provides optimal solubility for both the epoxide and aniline components, while temperatures above 60°C accelerate the reaction without significant side-product formation . Lower temperatures (30–40°C) are employed during chiral resolution steps to prevent racemization .
Catalytic Agents
Lewis acids, such as zinc chloride or boron trifluoride etherate, enhance the electrophilicity of the epoxide, directing regioselective attack to the less hindered carbon . This selectivity is critical for achieving high yields (>75%) of the desired stereoisomer .
Enantiomeric Control and Chiral Synthesis
The S-enantiomer of the compound is preferentially synthesized using chiral auxiliaries derived from d-proline. This approach involves:
-
Chiral Epoxide Preparation : The glycidyl ether intermediate is synthesized using d-proline as a template, ensuring the epoxide adopts the desired configuration .
-
Stereospecific Ring-Opening : The aniline nucleophile attacks the epoxide’s β-carbon, guided by the chiral environment, to yield the S-configurated product .
Racemic mixtures are resolved via preparative high-performance liquid chromatography (HPLC) with chiral stationary phases, though this method is less efficient than asymmetric synthesis for large-scale production .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:
-
Continuous Flow Reactors : These systems minimize reaction times and improve heat transfer during epoxidation and ring-opening steps .
-
In Situ Purification : Reactive crystallization techniques isolate the product directly from the reaction mixture, reducing downstream processing .
A representative industrial workflow involves:
-
Batch Epoxidation : Conducted in a stirred-tank reactor with excess epichlorohydrin to drive the reaction to completion.
-
Continuous Ring-Opening : The epoxide and aniline are fed into a tubular reactor under controlled pressure (2–3 bar) and temperature (65°C) .
-
Crystallization : The crude product is precipitated using antisolvents (e.g., hexane) and recrystallized from ethanol/water mixtures to achieve >98% purity .
Purification and Analytical Characterization
Chromatographic Methods
-
Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) remove unreacted starting materials and by-products .
-
Preparative HPLC : Reserved for enantiomeric purification, utilizing Chiralpak® AD-H columns and isopropanol/n-hexane mobile phases .
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl): δ 8.45 (s, 1H, Ar-H), 7.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.85–6.92 (m, 4H, Ar-H), 4.55 (s, 1H, OH), 1.65 (s, 3H, CH) .
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 403.1 [M+H] .
Comparative Analysis of Synthetic Approaches
Parameter | Laboratory-Scale Method | Industrial-Scale Method |
---|---|---|
Yield | 68–75% | 82–88% |
Purity | 95–97% | >98% |
Time | 48–72 hours | 8–12 hours |
Key Technology | Chiral HPLC resolution | Continuous flow reactors |
Analyse Des Réactions Chimiques
Types de réactions
S-3-(4-FLUOROPHÉNOXY)-2-HYDROXY-2-MÉTHYL-N-[4-NITRO-3-(TRIFLUOROMÉTHYL)PHÉNYL]PROPANAMIDE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de fluor est remplacé par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Hydrogène gazeux (H₂) avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Hydroxyde de sodium (NaOH) ou autres bases fortes dans des solvants polaires.
Principaux produits
Oxydation : Formation d'oxydes et de dérivés hydroxylés.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés phénoxy substitués.
Applications de la recherche scientifique
S-3-(4-FLUOROPHÉNOXY)-2-HYDROXY-2-MÉTHYL-N-[4-NITRO-3-(TRIFLUOROMÉTHYL)PHÉNYL]PROPANAMIDE a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris l'inhibition enzymatique et la liaison des récepteurs.
Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des voies cellulaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques
Mécanisme d'action
Le mécanisme d'action de S-3-(4-FLUOROPHÉNOXY)-2-HYDROXY-2-MÉTHYL-N-[4-NITRO-3-(TRIFLUOROMÉTHYL)PHÉNYL]PROPANAMIDE implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie aux récepteurs androgènes, inhibant leur activité et conduisant à une diminution des processus cellulaires dépendants des androgènes. Cette inhibition peut entraîner la suppression de la croissance tumorale dans les cancers sensibles aux androgènes .
Applications De Recherche Scientifique
Biochemical Properties
This compound exhibits significant interactions with biological systems, particularly through its binding affinity to androgen receptors. It has been characterized as a full agonist in vitro, showing potential for modulating androgenic activity across various tissues .
Key Biochemical Interactions
- Enzyme Interaction : Influences enzyme activity related to hormone regulation.
- Cellular Effects : Modulates cell signaling pathways and gene expression, impacting processes such as spermatogenesis and hormonal balance.
Applications in Scientific Research
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has diverse applications across several fields:
Medicinal Chemistry
- Anti-Cancer Research : Investigated for its ability to inhibit specific cellular pathways associated with cancer growth.
- Hormonal Therapies : Explored for potential use in treatments targeting androgen-related conditions.
Pharmacology
- Selective Androgen Receptor Modulation : Used as a model compound for studying SARMs and their effects on muscle and bone health.
- Drug Development : Serves as a building block for synthesizing more complex therapeutic agents.
Biological Studies
- Receptor Binding Studies : Research focused on its affinity for androgen receptors, providing insights into its mechanism of action and potential therapeutic benefits .
- In Vivo Studies : Animal models have been used to assess the compound's effects on muscle mass and bone density.
Industrial Applications
- Utilized in the synthesis of new materials with enhanced properties due to its unique chemical structure.
A study evaluated the compound's effects on hormone levels in animal models, demonstrating a significant suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicating its potential role in hormonal therapies.
Study 2: Synthesis and Characterization
Research focused on the synthetic routes for producing this compound efficiently, highlighting methods that yield high purity and yield through advanced techniques such as chromatography .
Mécanisme D'action
The mechanism of action of S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to androgen receptors, inhibiting their activity and leading to a decrease in androgen-dependent cellular processes. This inhibition can result in the suppression of tumor growth in androgen-sensitive cancers .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Key Analogues
The following analogues are compared based on substituent variations and their impact on activity:
Table 1: Structural Comparison of S-1 and Key Analogues
*Calculated from C₁₇H₁₄F₄N₂O₅ (); †Estimated based on C₁₈H₁₇F₃N₃O₅; ‡Calculated from C₁₇H₁₂ClF₄N₂O₃ (); §Calculated from C₁₇H₁₂F₄N₂O₃S (); ¶Calculated from C₁₇H₁₄ClF₃NO₄S ().
Pharmacokinetic and Metabolic Differences
- Oral Bioavailability : S-1’s bioavailability (55–60%) surpasses many analogues due to its balanced lipophilicity. Thioether-linked compounds (e.g., Compound 18) may exhibit higher absorption but faster clearance due to increased CYP450 metabolism .
- Metabolic Pathways: S-1 undergoes nitro reduction to an aromatic amine and B-ring hydroxylation, followed by sulfation/glucuronidation . The sulfonyl analogue () resists nitro reduction but may undergo sulfatase-mediated cleavage . The 4-cyano variant () shows metabolic stability due to the electron-withdrawing cyano group .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 4-nitro and trifluoromethyl groups in S-1 enhance receptor binding by stabilizing the active conformation through hydrophobic and dipole interactions .
- Phenoxy vs. Sulfonyl groups may hinder binding due to steric bulk .
- Stereochemistry : The S-configuration in S-1 is critical for activity; R-isomers () show reduced receptor affinity .
Advantages and Limitations of S-1 vs. Analogues
Activité Biologique
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 402.297 g/mol
- IUPAC Name : (2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- CAS Number : 401900-41-2
This compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl and nitro groups enhances its binding affinity to target receptors.
This compound exhibits a high binding affinity for androgen receptors, with an inhibitory constant (Ki) of approximately 1.7 ± 0.2 nM . This strong interaction classifies it as a full agonist in vitro, suggesting that it can effectively modulate androgenic activity in various tissues.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Hormonal Suppression : It has been shown to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, which are critical in regulating reproductive functions.
- Impact on Spermatogenesis : The compound's action leads to alterations in spermatogenesis due to its effects on androgenic tissues .
The modulation of these hormones suggests potential applications in treating conditions related to hormonal imbalances.
Case Studies and Experimental Data
- In Vitro Studies : In controlled laboratory settings, the compound has demonstrated stability over time, with minimal degradation when stored under appropriate conditions. Its effects on cell signaling pathways have been documented, showcasing its ability to alter gene expression and cellular metabolism.
- Animal Models : Various studies have explored the dosage-dependent effects of this compound in animal models. Low doses effectively suppressed LH and FSH levels, indicating a potential therapeutic window for clinical applications .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other SARMs:
Compound | Mechanism of Action | Binding Affinity | Therapeutic Potential |
---|---|---|---|
S-23 | Selective androgen receptor modulator | Higher than S-3 | Anabolic effects without significant androgenic activity |
Flutamide | Anti-androgen drug | Moderate | Used in prostate cancer treatment |
This table highlights the unique properties of S-3 compared to similar compounds, emphasizing its selective action on androgen receptors while minimizing unwanted side effects.
Q & A
Q. Basic: What are the critical considerations for designing a synthetic route for this compound?
Methodological Answer:
The synthesis should prioritize regioselective introduction of the 4-fluorophenoxy and 4-nitro-3-(trifluoromethyl)phenyl groups. Key intermediates include nitro-substituted trifluoromethylphenyl precursors (e.g., 4-nitro-3-(trifluoromethyl)aniline) and fluorophenoxy-containing propanamide derivatives. Protection of the hydroxyl group during coupling reactions is essential to avoid side reactions. Use coupling agents like EDC/HOBt for amide bond formation, and monitor reaction progress via HPLC or TLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Basic: How can structural analogs influence the interpretation of this compound’s bioactivity?
Methodological Answer:
Compare bioactivity data with structurally similar compounds (e.g., SARMs like Andarine (S-4)) to identify critical pharmacophores. For example, replacing the 4-fluorophenoxy group with a cyano or acetylaminophenoxy moiety (as in and ) alters hydrophobicity and hydrogen-bonding capacity. Conduct parallel assays (e.g., receptor binding or cellular proliferation) to correlate structural variations with activity. Use molecular docking to predict binding affinity changes .
Q. Advanced: How can computational methods resolve contradictions in experimental logP values?
Methodological Answer:
Discrepancies in logP may arise from intermolecular interactions (e.g., hydrogen bonding) or solvent effects. Apply quantum chemical calculations (e.g., DFT) to model solvation energy and partition coefficients. For example, suggests using +12 CM correction factors for similar compounds, accounting for:
- +2 CM : O/OH proximity on adjacent carbons
- +3 CM : NHCO/OH proximity
- +6 CM : Two intermolecular H-bonds (3 CM each)
Validate computational results with reversed-phase HPLC retention times under standardized conditions (C18 column, acetonitrile/water gradient) .
Q. Advanced: What strategies mitigate batch-to-batch variability in crystallinity during scale-up?
Methodological Answer:
Variability often stems from differences in nucleation kinetics. Use process analytical technology (PAT) like in-situ Raman spectroscopy to monitor crystallization in real time. Optimize anti-solvent addition rates and temperature profiles using response surface methodology (RSM). For polymorph control, seed crystals of the desired form (e.g., from ’s solid-form patents) can ensure consistency. Characterize batches via PXRD and DSC .
Q. Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC-UV/HRMS : Detect impurities >0.1% using a C18 column (mobile phase: 0.1% formic acid/acetonitrile).
- 1H/13C NMR : Confirm structural integrity and identify residual solvents (e.g., DMSO-d6 as internal standard).
- Elemental Analysis : Verify stoichiometry of C, H, N, F.
- Karl Fischer Titration : Quantify water content (<0.5% w/w).
Cross-validate results with orthogonal methods to avoid false positives .
Q. Advanced: How can in silico reaction path searches accelerate optimization of nitro-group reduction?
Methodological Answer:
Use reaction path search algorithms (e.g., AFIR or GRRM) to predict intermediates and transition states for catalytic hydrogenation of the nitro group. Compare Pd/C vs. Raney Ni catalysts computationally to assess activation barriers. Validate predictions with small-scale experiments under H2 (1–3 atm) in ethanol/water. Monitor by LC-MS for amine intermediates and minimize over-reduction to hydroxylamines .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (H303/H313/H333 per ).
- Storage : Store in amber vials under N2 at –20°C to prevent hydrolysis of the amide bond.
- Waste : Neutralize acidic/basic residues before disposal .
Q. Advanced: How do trifluoromethyl and nitro substituents influence metabolic stability in vitro?
Methodological Answer:
The electron-withdrawing trifluoromethyl and nitro groups reduce oxidative metabolism by CYP450 enzymes. Test stability in liver microsomes (human/rat) with NADPH cofactor. Use LC-MS/MS to quantify parent compound depletion. Compare with analogs lacking these groups (e.g., ’s cyano-substituted variant). Apply QSAR models to predict metabolic soft spots .
Q. Advanced: How to resolve conflicting bioassay data across cell lines?
Methodological Answer:
Contradictions may arise from differential receptor expression or off-target effects. Perform:
- CRISPR Knockout : Validate target specificity by deleting the putative receptor gene.
- Phosphoproteomics : Identify signaling pathway activation (e.g., MAPK/STAT) via LC-MS.
- Dose-Response Synergy Testing : Combine with known inhibitors (e.g., ’s pyrazole derivatives) to assess additivity. Normalize data to cell viability (MTT assay) .
Q. Basic: What are the storage conditions to ensure long-term stability?
Methodological Answer:
Store lyophilized solid in argon-filled, light-resistant containers at –80°C for >2 years. For solutions, use anhydrous DMSO (stored over molecular sieves) at –20°C; avoid freeze-thaw cycles. Confirm stability via biannual HPLC analysis .
Propriétés
IUPAC Name |
(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMFOTCDISOHDX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119697 | |
Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401900-41-2 | |
Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401900-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.